Cas no 88510-08-1 (2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside)

2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside structure
88510-08-1 structure
Nome del prodotto:2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside
Numero CAS:88510-08-1
MF:C20H30O10
MW:430.446207523346
CID:2031605
PubChem ID:14312558

2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside
    • 2-phenylethyl beta-rutinoside
    • 2-phenylethyl D-rutinoside
    • 2-phenylethyl O-alpha-L-rhamnopyranosyl-(1?6)-beta-D-glucopyranoside
    • 2-phenylethyl rutinoside
    • phenethyl alpha-L-rhamnopyranosyl(1->6)-beta-D-glucopyranoside
    • phenethyl O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside
    • Phenethyl rutinoside
    • NCGC00169796-01
    • BRD-K76613438-001-01-4
    • AKOS040739974
    • NCGC00169796-02
    • beta-Phenylethanol beta-D-rutinoside
    • DTXSID001165902
    • NCGC00169796-02_C20H30O10_2-Phenylethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • 2-Phenylethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • MEGxp0_000793
    • ACon1_000975
    • 2-methyl-6-[[3,4,5-trihydroxy-6-(2-phenylethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
    • 88510-08-1
    • 1,2-Hexadecanediol (8CI)(9CI)
    • CHEBI:167920
    • Inchi: InChI=1S/C20H30O10/c1-10-13(21)15(23)17(25)20(29-10)28-9-12-14(22)16(24)18(26)19(30-12)27-8-7-11-5-3-2-4-6-11/h2-6,10,12-26H,7-9H2,1H3
    • Chiave InChI: OKUGUNDXBGUFPA-UHFFFAOYSA-N
    • Sorrisi: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 430.18389715g/mol
  • Massa monoisotopica: 430.18389715g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 7
  • Complessità: 516
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.7
  • Superficie polare topologica: 158Ų
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd